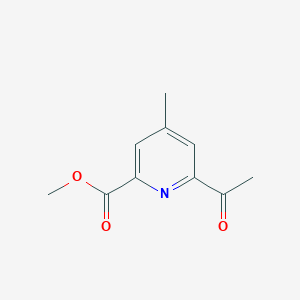
Methyl 6-acetyl-4-methylpyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-acetyl-4-methylpyridine-2-carboxylate is an organic compound with the molecular formula C10H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-acetyl-4-methylpyridine-2-carboxylate can be synthesized through several methods. One common method involves the esterification of 6-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-acetyl-4-methylpyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-acetyl-4-methylpyridine-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of methyl 6-acetyl-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases such as cancer and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-methylpyridine-2-carboxylate: A closely related compound with similar chemical properties and applications.
Ethyl 6-methylpyridine-2-carboxylate: Another ester derivative with comparable uses in organic synthesis.
Methyl 2-chloro-6-methylpyridine-4-carboxylate: A chlorinated derivative with distinct reactivity and applications.
Uniqueness
Methyl 6-acetyl-4-methylpyridine-2-carboxylate is unique due to its specific acetyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research focused on enzyme inhibition and therapeutic applications.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
methyl 6-acetyl-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-6-4-8(7(2)12)11-9(5-6)10(13)14-3/h4-5H,1-3H3 |
InChI-Schlüssel |
FYWVQNMKPDOIGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)C(=O)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


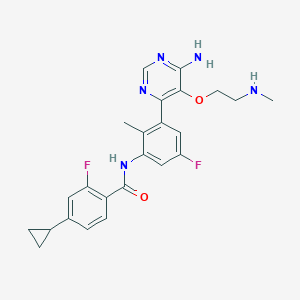
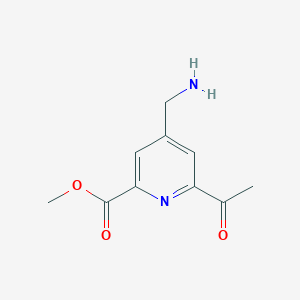
![9-[(6aR,8R,9R,9aR)-9-[tert-butyl(dimethyl)silyl]oxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one](/img/structure/B14853602.png)

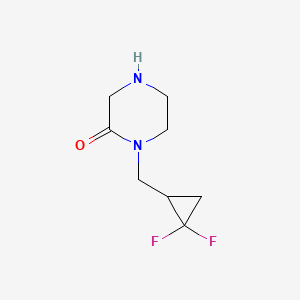
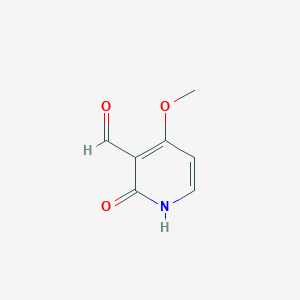


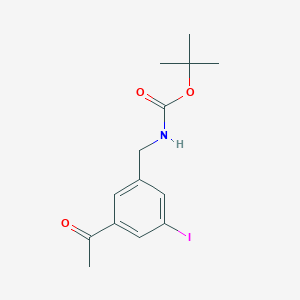

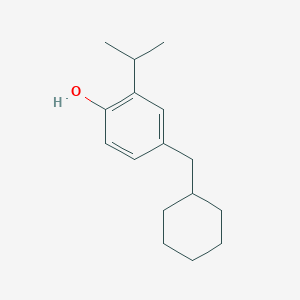
![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)


